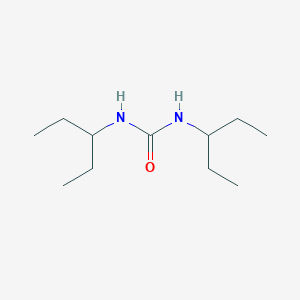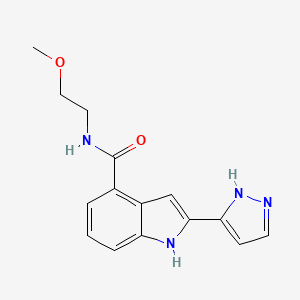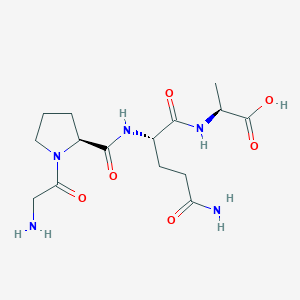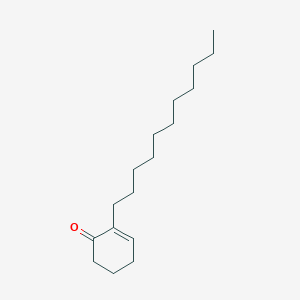
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.197 g/mol . This compound is characterized by the presence of three hydroxyl groups and a nitrophenyl group attached to a butanone backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one can be synthesized through an aldol reaction between 1,3-dihydroxyacetone and 4-nitrobenzaldehyde . The reaction typically requires a catalyst, such as an amino acid, and is carried out in an organic solvent like ethanol or tetrahydrofuran to ensure the solubility of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1,3,4-trihydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: Formation of esters or ethers depending on the substituent used.
科学的研究の応用
1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Similar structure but lacks the additional hydroxyl groups.
1,3-Dihydroxyacetone: A precursor in the synthesis of 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one.
4-Nitrobenzaldehyde: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
524696-51-3 |
|---|---|
分子式 |
C10H11NO6 |
分子量 |
241.20 g/mol |
IUPAC名 |
1,3,4-trihydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO6/c12-5-8(13)10(15)9(14)6-1-3-7(4-2-6)11(16)17/h1-4,9-10,12,14-15H,5H2 |
InChIキー |
AVLVYCQIVULSGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(C(=O)CO)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)


![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)




![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)

